Tenuifoliside D
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Overview
Description
Tenuifoliside D is a naturally occurring oligosaccharide ester found in the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. The compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenuifoliside D involves multiple steps, starting from the extraction of the raw material from Polygala tenuifolia. The compound can be synthesized through esterification reactions involving 3,4,5-trimethoxyphenylacrylic acid and D-glucitol . The reaction typically requires the presence of catalysts such as potassium carbonate in a methanol-water mixture at ambient temperature .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Polygala tenuifolia roots. The process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tenuifoliside D undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization .
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions under acidic or alkaline conditions.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate.
Isomerization: Often occurs under specific pH conditions, leading to cis-trans isomerism and keto-enol tautomerism.
Major Products: The primary products formed from these reactions include various isomers and degradation products, which can be identified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tenuifoliside D involves multiple pathways:
Antioxidant Effects: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Effects: Promotes neurogenesis, neuronal differentiation, and plasticity through pathways involving cyclic adenosine monophosphate response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).
Comparison with Similar Compounds
Tenuifoliside D is part of a group of oligosaccharide esters found in Polygala tenuifolia. Similar compounds include:
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Polygalaxanthone III
Uniqueness: While all these compounds share similar structural features and pharmacological properties, this compound is particularly noted for its potent neuroprotective and anti-inflammatory effects .
Properties
CAS No. |
139726-38-8 |
---|---|
Molecular Formula |
C18H24O9 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O9/c1-23-12-6-10(7-13(24-2)18(12)25-3)4-5-15(20)27-9-14-17(22)16(21)11(19)8-26-14/h4-7,11,14,16-17,19,21-22H,8-9H2,1-3H3/b5-4+/t11-,14+,16+,17+/m0/s1 |
InChI Key |
AMEZBGPRIRXFEL-FLYJURCFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](CO2)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(CO2)O)O)O |
Origin of Product |
United States |
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